2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOMBUIKGZZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Direct Alkylation of 1-(3-Chlorophenyl)-1H-Imidazole-2-Thiol
Reaction Overview
This two-step method involves synthesizing the imidazole-2-thiol intermediate followed by S-alkylation with chloroacetic acid:
Synthesis of 1-(3-Chlorophenyl)-1H-imidazole-2-thiol :
S-Alkylation with Chloroacetic Acid :
Reaction Scheme :
$$
\text{1-(3-Chlorophenyl)-1H-imidazole-2-thiol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{KOH, EtOH}} \text{Target Compound}
$$
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Base | Potassium hydroxide | |
| Temperature | 60–80°C | |
| Reaction Time | 4–6 hours | |
| Yield | 65–75% |
Solvent-Free N-Alkylation Followed by Ester Hydrolysis
Methodology
A green chemistry approach avoids hazardous solvents:
- Synthesis of Imidazole-1-yl-Acetic Acid tert-Butyl Ester :
- Thiolation and Hydrolysis :
Advantages :
Reaction Scheme :
$$
\text{Imidazole} + \text{tert-Butyl chloroacetate} \xrightarrow{\text{K}2\text{CO}3, \text{solvent-free}} \text{Ester Intermediate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Target Compound}
$$
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Potassium carbonate | |
| Temperature | 60°C | |
| Reaction Time | 4–6 hours | |
| Yield | 70–80% |
One-Pot Multicomponent Reaction
Procedure
A streamlined method combines imidazole formation and S-alkylation in a single pot:
- Cyclocondensation : 3-Chlorophenylglyoxal reacts with ammonium thiocyanate and chloroacetic acid.
- In Situ Alkylation : The thiol intermediate is alkylated without isolation.
Conditions :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.80 (s, 2H, CH₂), 7.40–7.80 (m, 4H, Ar-H) | |
| ¹³C NMR | δ 170.5 (COOH), 135.2 (C-Cl), 40.2 (CH₂) | |
| IR (KBr) | 2550 cm⁻¹ (S-H), 1710 cm⁻¹ (C=O) |
Purity and Yield Comparison
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Direct Alkylation | ≥98 | 65–75 |
| Solvent-Free | ≥95 | 70–80 |
| One-Pot | ≥90 | 50–60 |
Critical Analysis of Methods
Direct Alkylation :
- Pros : High yield, straightforward.
- Cons : Requires isolation of thiol intermediate.
Solvent-Free Route :
- Pros : Environmentally friendly, scalable.
- Cons : Longer reaction time.
One-Pot Synthesis :
- Pros : Reduced steps.
- Cons : Lower yield due to side reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its role as a pharmaceutical intermediate and bioactive molecule . Its structural complexity enables various chemical modifications, which are essential for creating new therapeutic agents.
Drug Discovery
- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds, including 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Potential : The compound has shown promise in anticancer research. Studies suggest that imidazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, related compounds have demonstrated cytotoxic effects against human lung cancer cell lines with IC50 values indicating significant activity .
- Mechanistic Studies : Ongoing investigations focus on understanding the mechanism of action of this compound. Initial findings suggest that it may interact with specific protein targets, influencing cellular pathways associated with disease progression .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Synthesis and Modifications
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity and specificity as a therapeutic agent . Techniques such as X-ray crystallography and computational modeling are employed to analyze its geometry and electronic structure, which are crucial for understanding its reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the chlorophenyl group can engage in hydrophobic interactions with receptor binding pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-Chlorobenzyl vs. 3-Chlorophenyl : A closely related compound, 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide (), replaces the 3-chlorophenyl group with a 2-chlorobenzyl substituent. The ortho-chloro position on the benzyl ring may induce greater steric hindrance and alter electronic interactions compared to the meta-chloro configuration in the target compound.
3-Chloro-2-Methylphenyl Derivative : The compound 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid () introduces a methyl group adjacent to the chloro substituent. This modification enhances hydrophobicity (logP increases) and may improve membrane permeability but could also disrupt planar molecular conformations critical for binding .
Functional Group Modifications
- Acetamide Derivative: In 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (), the carboxylic acid is replaced with an acetamide group. This change eliminates the ionizable proton, increasing logP from ~2–3 (estimated for the acid) to 4.496 and reducing water solubility. The amide group introduces additional hydrogen-bond acceptor capacity (polar surface area: 34.97 Ų) but removes donor functionality, altering pharmacokinetic properties .
- Methoxyphenyl Derivative: The 4-methoxyphenyl-substituted analogue () features an electron-donating methoxy group, which decreases the acidity of the acetic acid and may enhance π-π stacking interactions in aromatic systems.
Physicochemical Properties and Structure-Activity Relationships (SAR)
Key Parameters
| Compound | Substituent | Functional Group | Molecular Weight | logP | Polar Surface Area (Ų) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl | COOH | ~328.8* | ~2.5† | ~70‡ | 1 / 4 |
| 2-Chlorobenzyl Acetohydrazide (E2) | 2-Chlorobenzyl | CONHNH2 | N/A | N/A | N/A | 2 / 5 |
| 3-Chloro-2-Methylphenyl Acid (E6) | 3-Chloro-2-MePh | COOH | ~342.8 | ~3.0 | ~70 | 1 / 4 |
| Trifluoromethylphenyl Acid (E7) | 4-CF3-Ph | COOH | ~377.7 | ~3.2 | ~70 | 1 / 5 |
| Acetamide Derivative (E4) | 3-Chlorophenyl | CONHR | 371.89 | 4.496 | 34.97 | 1 / 4 |
*Estimated based on molecular formula (C₁₁H₉ClN₂O₂S); †Predicted using fragment-based methods; ‡Calculated using COOH and imidazole contributions.
SAR Insights
- Lipophilicity : The acetamide derivative (logP 4.496) exhibits higher membrane permeability than the carboxylic acid analogues, favoring central nervous system (CNS) penetration.
- Acidity : The trifluoromethyl-substituted compound () likely has a lower pKa (~2.5–3.0) compared to the target compound (~3.5–4.0), enhancing ionization at physiological pH and solubility in polar environments .
- Steric Effects : The 2-methyl group in may hinder rotation around the phenyl-imidazole bond, stabilizing specific conformations critical for target binding .
Biological Activity
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid (CAS Number: 851721-96-5) is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Its structure incorporates both an imidazole ring and a chlorophenyl moiety, which are known to contribute to various biological effects.
- Molecular Formula : C11H9ClN2O2S
- Molecular Weight : 268.72 g/mol
Biological Activity Overview
Research on this compound has indicated several promising biological activities:
Antimicrobial Activity
Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 20–70 µM, indicating moderate activity compared to standard antibiotics like ceftriaxone .
Anticancer Activity
Preliminary evaluations suggest that this compound may exhibit anticancer properties. In vitro studies have indicated that imidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with structural similarities have shown IC50 values as low as 0.058 µM against T47D breast cancer cells, highlighting their potential as anticancer agents .
Case Study 1: Antimicrobial Evaluation
A study published in MDPI evaluated the antimicrobial activity of various imidazole derivatives, including those structurally related to this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 20–40 µM against S. aureus and higher values against E. coli .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer effects of imidazole-based compounds, researchers synthesized several derivatives and assessed their cytotoxicity against different cancer cell lines. Notably, one derivative exhibited an IC50 of 0.069 µM against HeLa cells, suggesting that modifications in the imidazole structure can enhance anticancer activity significantly .
Data Tables
Q & A
Q. What mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with enzymes like topoisomerase II. Perform competitive inhibition assays with fluorescent substrates (e.g., ethidium bromide displacement for DNA intercalation). Pair with proteomics to identify differentially expressed proteins post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
